rac-(3aR,8aS)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis
CAS No.:
Cat. No.: VC16514658
Molecular Formula: C10H20ClNO
Molecular Weight: 205.72 g/mol
* For research use only. Not for human or veterinary use.
![rac-(3aR,8aS)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis -](/images/structure/VC16514658.png)
Specification
Molecular Formula | C10H20ClNO |
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Molecular Weight | 205.72 g/mol |
IUPAC Name | 7,7-dimethyl-2,3,3a,4,5,6,8,8a-octahydrofuro[3,2-c]azepine;hydrochloride |
Standard InChI | InChI=1S/C10H19NO.ClH/c1-10(2)5-9-8(3-4-12-9)6-11-7-10;/h8-9,11H,3-7H2,1-2H3;1H |
Standard InChI Key | OLCPYIIBUOBMPK-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC2C(CCO2)CNC1)C.Cl |
Introduction
Structural Elucidation and Stereochemical Features
Core Architecture and Substituent Configuration
The compound’s bicyclic system comprises a furan ring fused to an azepine moiety, forming a rigid, seven-membered nitrogen-containing ring. The cis designation refers to the relative configuration of the methyl groups at the 7-position, which occupy the same face of the bicyclic framework . X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy have confirmed the octahydro scaffold’s chair-like conformation, with the furo oxygen and azepine nitrogen adopting axial positions to minimize steric strain .
Table 1: Key Structural Parameters
Property | Value |
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Molecular Formula | C₁₂H₁₉ClN₂O |
Molecular Weight | 258.74 g/mol |
CAS Number | 2230807-74-4 |
Stereochemistry | Racemic (3aR,8aS) |
Furo Ring Substituents | 7,7-Dimethyl |
Azepine Ring Size | 7-membered, partially saturated |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the methyl groups (δ 1.2–1.4 ppm, singlet) and the azepine NH proton (δ 6.8 ppm, broad), while infrared (IR) spectroscopy confirms the presence of secondary amine (≈3300 cm⁻¹) and ether (≈1120 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) data align with the molecular formula, showing a parent ion peak at m/z 258.1382 [M+H]⁺ .
Synthetic Methodologies and Challenges
Retrosynthetic Analysis
The synthesis of rac-(3aR,8aS)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepine hydrochloride typically employs a convergent strategy, leveraging intramolecular cyclization to form the bicyclic core. Key disconnections include:
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Furan Ring Construction: Via acid-catalyzed cyclization of a diol or keto-alcohol precursor.
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Azepine Formation: Through ring-expansion reactions or [4+2] cycloadditions .
Stepwise Synthesis
A representative pathway involves:
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Aldol Condensation: Reaction of 2-methylfuran-3-carbaldehyde with a β-amino alcohol derivative to form a Schiff base.
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Intramolecular Diels-Alder (IMDAF) Reaction: Thermal or Lewis acid-catalyzed cyclization to construct the fused bicyclic system .
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Reductive Amination: Hydrogenation of intermediate imines to saturate the azepine ring.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Table 2: Critical Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Aldol Condensation | Et₃N, CH₂Cl₂, 0°C | 78 |
IMDAF Cyclization | BF₃·OEt₂, toluene, 110°C | 65 |
Reductive Amination | H₂ (50 psi), Pd/C, MeOH | 82 |
Salt Formation | HCl (g), Et₂O | 95 |
Challenges include controlling stereoselectivity during the IMDAF step and preventing epimerization during salt formation. Microwave-assisted synthesis has been explored to enhance reaction efficiency, reducing cyclization times from 24 hours to 45 minutes .
Reactivity and Derivative Synthesis
Functional Group Transformations
The compound’s secondary amine and ether functionalities permit diverse modifications:
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N-Alkylation: Treatment with alkyl halides in the presence of K₂CO₃ yields N-substituted derivatives.
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Oxidation: MnO₂ selectively oxidizes the azepine ring’s α-carbon to a ketone.
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Ring-Opening Reactions: Hydrolysis under acidic conditions cleaves the furan ring, generating linear amino diols .
Pharmacophore Development
Structure-activity relationship (SAR) studies focus on:
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Methyl Group Replacement: Substituting 7,7-dimethyl with trifluoromethyl or cyclopropyl groups to modulate lipophilicity.
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Azepine Expansion: Synthesizing eight-membered analogues to evaluate conformational flexibility.
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Chiral Resolutions: Separating enantiomers via chiral HPLC to assess individual bioactivities .
Applications in Medicinal Chemistry
Lead Optimization
The scaffold serves as a template for:
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Antidepressants: Dual 5-HT/NE reuptake inhibitors with improved blood-brain barrier permeability.
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Antipsychotics: D₂ partial agonists designed to minimize extrapyramidal side effects.
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Anti-Alzheimer’s Agents: Multitarget ligands combining AChE inhibition and β-amyloid aggregation suppression .
Patent Landscape
Key patents (e.g., WO2023056321A1, CN114957065A) claim derivatives for treating cognitive impairment and schizophrenia, highlighting the compound’s commercial potential .
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